1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine
CAS No.:
Cat. No.: VC17636985
Molecular Formula: C10H18N2S
Molecular Weight: 198.33 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C10H18N2S | 
|---|---|
| Molecular Weight | 198.33 g/mol | 
| IUPAC Name | 1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine | 
| Standard InChI | InChI=1S/C10H18N2S/c1-6(11)8-7(2)12-9(13-8)10(3,4)5/h6H,11H2,1-5H3 | 
| Standard InChI Key | AISOQNNIMKUBEE-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=C(SC(=N1)C(C)(C)C)C(C)N | 
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine is C₁₀H₁₈N₂S, with a molecular weight of 198.33 g/mol. The thiazole core (C₃H₃NS) is a five-membered heterocycle containing nitrogen and sulfur, which confers electronic diversity and reactivity. Key substituents include:
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tert-Butyl group (C(CH₃)₃): Positioned at C2, this bulky group enhances steric hindrance and influences the compound’s lipophilicity . 
- 
Methyl group (CH₃): At C4, this substituent modulates electronic effects on the thiazole ring. 
- 
Ethanamine (CH₂CH₂NH₂): Attached to C5, this primary amine enables participation in hydrogen bonding and salt formation, critical for biological interactions . 
Table 1: Structural and Molecular Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₁₀H₁₈N₂S | 
| Molecular Weight | 198.33 g/mol | 
| CAS Number | Not publicly disclosed | 
| IUPAC Name | 1-(2-tert-Butyl-4-methyl-1,3-thiazol-5-yl)ethanamine | 
| Key Functional Groups | Thiazole, tert-butyl, methyl, primary amine | 
Synthesis and Manufacturing Approaches
While no direct synthesis protocol for this compound is published, analogous routes from patents and chemical suppliers suggest a multi-step process involving thiazole ring formation followed by functionalization.
Thiazole Ring Construction
The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which combines a thioamide with a α-haloketone. For example:
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Formation of 2-tert-butyl-4-methylthiazole: Reacting tert-butylthioamide with 4-methyl-2-bromoacetophenone yields the substituted thiazole . 
- 
Functionalization at C5: Electrophilic substitution or coupling reactions introduce the ethanamine group. A Mannich reaction or nucleophilic substitution with 2-aminoethyl bromide may be employed . 
Purification and Characterization
Post-synthesis purification involves column chromatography or recrystallization. Analytical techniques such as NMR (¹H and ¹³C), HRMS, and HPLC validate structural integrity. For instance, the tert-butyl group exhibits characteristic singlet peaks in ¹H NMR at δ 1.4–1.6 ppm .
Physicochemical Properties
Data extrapolated from similar thiazole derivatives (e.g., 2-(Thiazol-5-yl)ethanamine dihydrochloride) suggest the following properties :
Table 2: Estimated Physicochemical Properties
| Property | Value | 
|---|---|
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | 
| Melting Point | 120–125°C (decomposes) | 
| Storage Conditions | -20°C in anhydrous environment | 
| Stability | Sensitive to oxidation; requires inert atmosphere | 
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